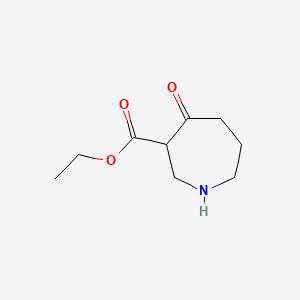
N-propylmorpholine-2-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylmorpholine-2-carboxamidehydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propylmorpholine-2-carboxamidehydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with the amine to form the carboxamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-propylmorpholine-2-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-propylmorpholine-2-carboxamidehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-propylmorpholine-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-propylmorpholine-2-carboxamidehydrochloride include other morpholine derivatives and carboxamides. Examples include:
- N-methylmorpholine-2-carboxamide
- N-ethylmorpholine-2-carboxamide
- N-butylmorpholine-2-carboxamide .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a morpholine ring with a carboxamide group makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H17ClN2O2 |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
N-propylmorpholine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-3-10-8(11)7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Clave InChI |
HUPMJSTYYFNBHY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1CNCCO1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)
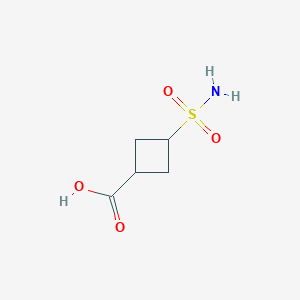

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)

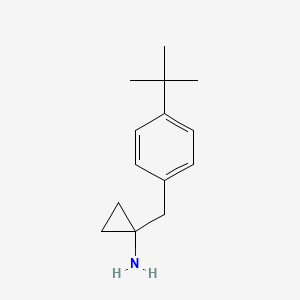

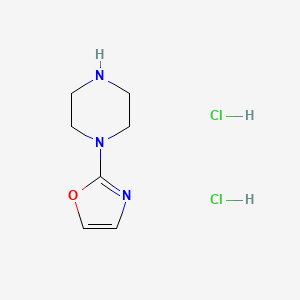
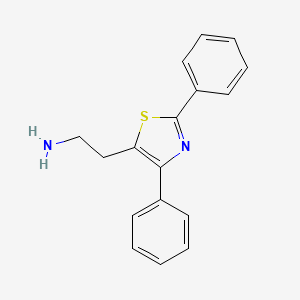
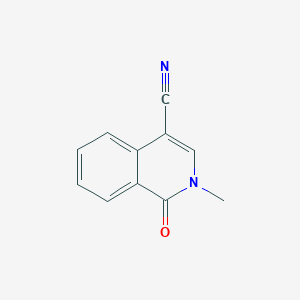
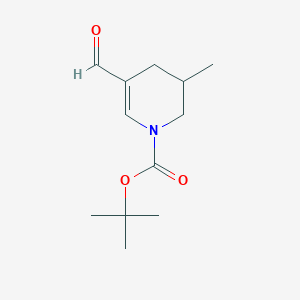
![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
